

Tenovin-6 Application Notes and Protocols for In Vivo Mouse Studies

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Compound of Interest

Compound Name: Tenovin-6

Cat. No.: B1662799

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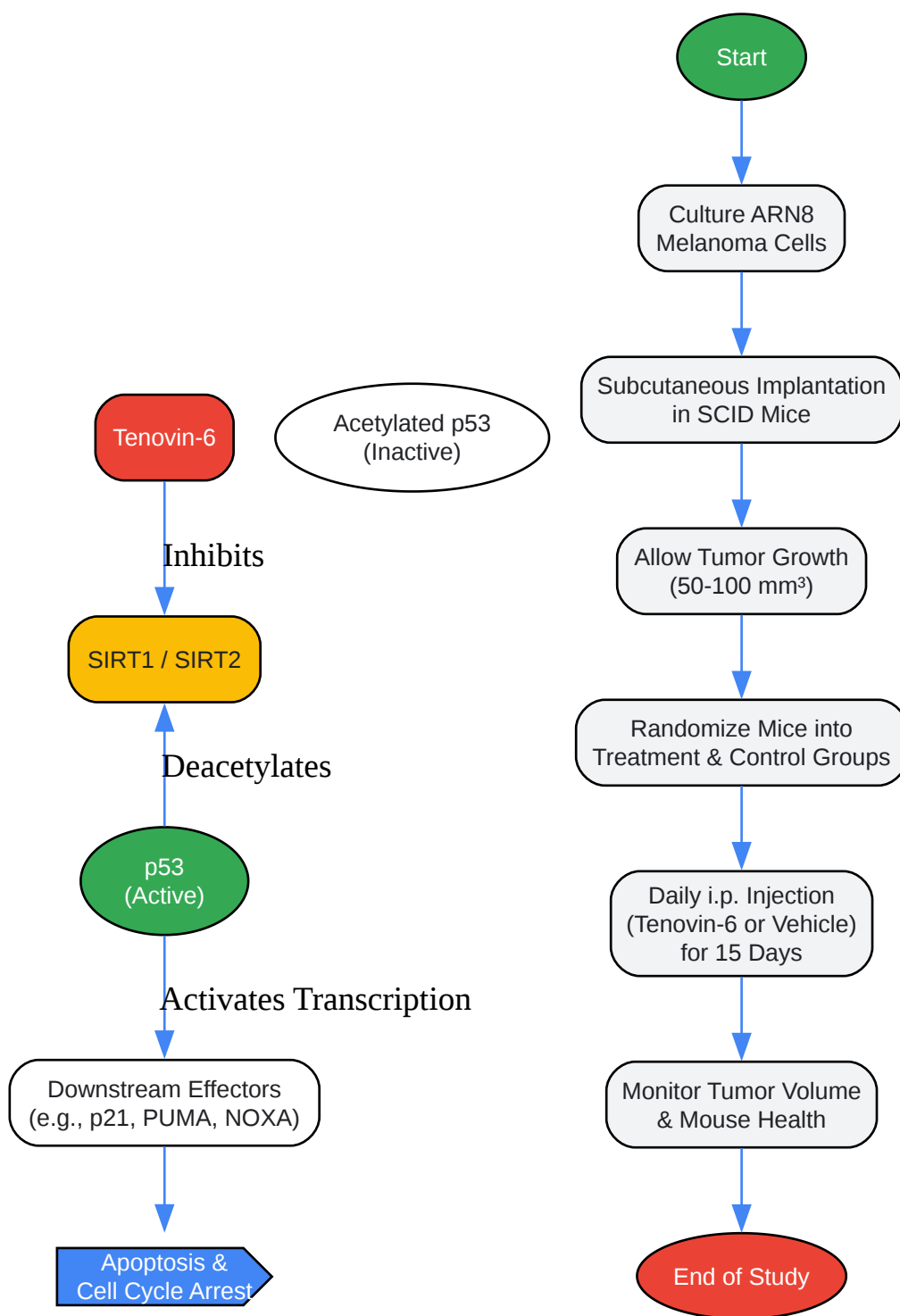
For Researchers, Scientists, and Drug Development Professionals

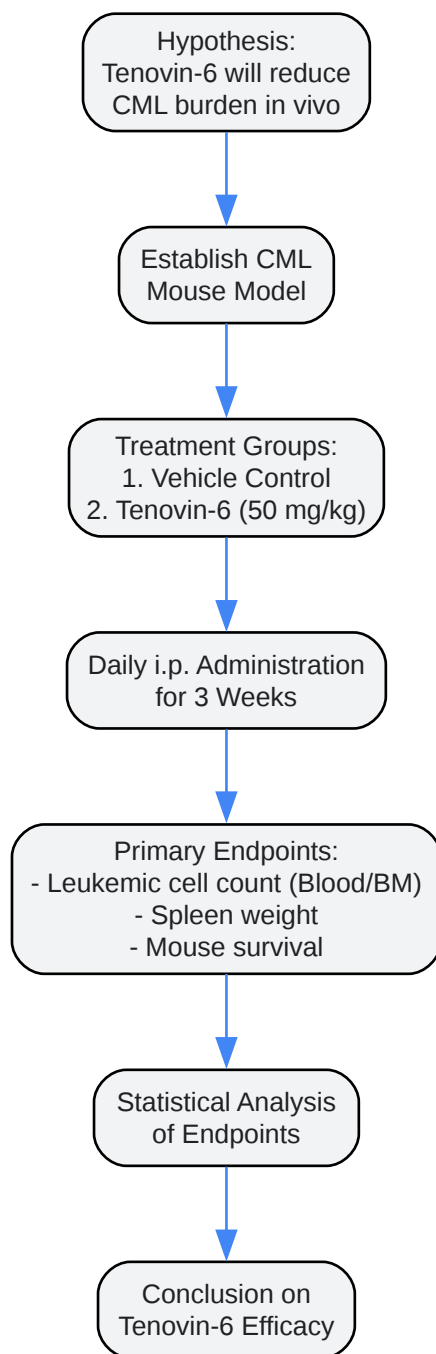
These application notes provide detailed protocols and quantitative data for the use of **Tenovin-6** in in vivo mouse studies, drawing from established research in melanoma and leukemia models. This document outlines recommended dosages, administration routes, and experimental workflows to guide the design and execution of preclinical research involving this novel anti-cancer agent.

Mechanism of Action

Tenovin-6 is a cell-permeable small molecule that functions primarily as an inhibitor of the NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).^[1] Inhibition of SIRT1 leads to the hyperacetylation and subsequent activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. By activating p53, **Tenovin-6** can selectively induce cell death in tumor cells with functional p53. Additionally, **Tenovin-6** has been observed to induce autophagy, a cellular self-degradation process, in a manner that may be independent of its effects on sirtuins and p53.^{[2][3]}

The signaling pathway for **Tenovin-6**'s primary mechanism of action is depicted below:





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References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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